3-Bstbtd

Descripción

Contextualization of 3-Bstbtd within Contemporary Organic and Macromolecular Chemistry

Within the realm of contemporary organic chemistry, this compound serves as a molecule with distinct structural features that present opportunities for exploring novel reaction pathways and synthetic methodologies. Organic chemistry, broadly defined as the study of carbon-containing compounds, is a highly creative science focused on developing new compounds and improving synthesis methods. acs.org The presence of multiple functional groups in this compound – specifically the siloxy group, ketone, and the sulfone (dioxide) on the thiophene ring – contributes to its potential for diverse chemical transformations, including oxidation, reduction, and substitution reactions. The synthesis of its core structure, the tetrahydrobenzo(b)thiophene, can be achieved through methods such as the Gewald reaction or palladium-catalyzed bromocyclization, highlighting its connection to established synthetic strategies in heterocyclic chemistry.

In macromolecular chemistry, which focuses on the synthesis, structure, and properties of very large molecules like polymers wikipedia.org, compounds like this compound can serve as potential building blocks or intermediates for creating more complex structures. While the provided information does not detail the direct incorporation of this compound into specific macromolecules, its functional groups and rigid core structure suggest potential for polymerization or grafting reactions to form novel polymeric materials with tailored properties. Macromolecular chemistry research often aims to precisely control the architecture, functionality, and nanostructure of polymer materials for high-tech applications. ipfdd.detu-dresden.de

Significance of this compound in Advanced Materials Science and Emerging Technologies

This compound's significance in advanced materials science stems from its unique combination of structural elements, which can impart specific physical and chemical properties. Materials science is an interdisciplinary field focused on discovering, designing, and applying materials, often involving principles from physics, chemistry, and engineering. wikipedia.org The presence of the sulfone group can influence properties such as polarity and electronic distribution, while the rigid bicyclic core can contribute to structural integrity. The siloxy group can offer routes for further functionalization or incorporation into silica-based materials or hybrid systems.

While specific applications of this compound in advanced materials are not extensively detailed in the provided snippets, organic compounds with similar heterocyclic or functional group profiles are frequently explored in areas such as organic electronics, functional coatings, and specialized polymers. Advanced materials research often focuses on developing materials with responsive properties or enhanced performance for various technologies. iberdrola.com The potential reactivity of this compound suggests it could be a valuable intermediate in the synthesis of molecules designed for specific roles in these emerging technologies.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound Systems

The current research landscape surrounding this compound appears to involve explorations into its synthesis and fundamental reactivity. Challenges in organic synthesis, such as achieving regioselectivity in functionalization, are relevant to working with molecules like this compound that possess multiple reactive sites. Steric directing groups, such as the tert-butyldiphenylsilyl (TBDPS) group present in this compound, can be employed to control the site of reaction.

Unaddressed challenges pertaining to this compound systems likely include a comprehensive understanding of its reaction mechanisms under various conditions, the development of efficient and scalable synthetic routes, and a thorough investigation of its potential applications in materials science and other fields. While general research challenges in chemistry and materials science involve data harmonization, resource management, and demonstrating the impact of research gwi.comvirtualincentives.comacenaconsulting.comqualtrics.com, specific chemical challenges for this compound would revolve around optimizing its synthesis, exploring its full range of chemical transformations, and evaluating its performance in targeted applications.

Scope and Objectives of Academic Inquiry into this compound Chemistry

The scope of academic inquiry into this compound chemistry encompasses detailed investigations into its synthesis, structural characterization, and reactivity. Objectives would include developing improved synthetic strategies for accessing this compound and its derivatives, understanding the influence of its unique structural features on its chemical behavior, and exploring its potential as a building block for more complex organic molecules or functional materials. Research in this area would likely involve a combination of synthetic organic chemistry, mechanistic studies, and potentially computational chemistry to predict properties and reaction pathways. The aim is to expand the fundamental knowledge of this compound and unlock its potential for practical applications.

Propiedades

Número CAS |

127486-99-1 |

|---|---|

Fórmula molecular |

C24H28O4SSi |

Peso molecular |

440.6 g/mol |

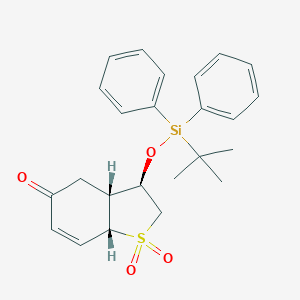

Nombre IUPAC |

(3R,3aR,7aR)-3-[tert-butyl(diphenyl)silyl]oxy-1,1-dioxo-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |

InChI |

InChI=1S/C24H28O4SSi/c1-24(2,3)30(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-22-17-29(26,27)23-15-14-18(25)16-21(22)23/h4-15,21-23H,16-17H2,1-3H3/t21-,22+,23-/m1/s1 |

Clave InChI |

RPMKJJTXIMDQTB-XPWALMASSA-N |

SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |

SMILES isomérico |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CS(=O)(=O)[C@H]4[C@@H]3CC(=O)C=C4 |

SMILES canónico |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |

Otros números CAS |

127486-99-1 |

Sinónimos |

3-BSTBTD 3-tert-butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |

Origen del producto |

United States |

Advanced Structural Characterization and Morphological Analysis of 3-bstbtd Materials

Spectroscopic Probing of 3-Bstbtd Molecular Architecture

Spectroscopic techniques provide valuable insights into the bonding, functional groups, and conformational preferences of the this compound molecule.

Vibrational Spectroscopy (e.g., IR, Raman) for this compound Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and gaining insights into its molecular vibrations. FTIR is mentioned as a spectroscopic fingerprinting method for initial characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. For this compound, characteristic absorption bands would be expected from the stretching and bending vibrations of its key functional groups, including:

C=O stretch (ketone)

S=O stretches (sulfone, from the 1,1-dioxide)

C-H stretches (aromatic and aliphatic)

C-O stretch (siloxy group)

Si-O stretch (siloxy group)

C=C stretches (in the cyclic system) Analysis of the positions, intensities, and shapes of these bands provides a unique vibrational fingerprint that can confirm the presence of these groups and offer information about their local environment and potential hydrogen bonding or other intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by the molecule, which also provides information about molecular vibrations. Raman active modes often complement IR active modes, particularly for symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy could provide additional details about the skeletal vibrations of the tetrahydrobenzo(b)thiophene core, the phenyl rings of the siloxy group, and the sulfone moiety. Combining IR and Raman data offers a more complete picture of the molecule's vibrational modes and symmetry.

While specific IR and Raman spectra data for this compound were not available in the consulted sources, these techniques are standard for confirming the structure and purity of organic compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for this compound Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure and conformation of organic molecules in solution. Initial characterization of this compound prioritizes spectroscopic fingerprints such as NMR. By analyzing the chemical shifts, splitting patterns, and integration of signals from different nuclei (primarily ¹H and ¹³C, but potentially ²⁹Si), the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule can be deduced.

¹H NMR Spectroscopy: Provides information about the different types of protons and their neighboring environments. The complex structure of this compound with its aliphatic, aromatic, and siloxy-substituted regions would yield a characteristic ¹H NMR spectrum. Analysis of coupling constants can provide details about dihedral angles and thus conformation, particularly within the tetrahydrobenzo(b)thiophene ring system.

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule. The chemical shifts of carbon signals are highly sensitive to the electronic environment, allowing differentiation between carbonyl carbons, aromatic carbons, aliphatic carbons, and those bonded to oxygen or silicon.

Two-dimensional (2D) NMR techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning signals and establishing through-bond and through-space correlations between nuclei. These experiments are particularly valuable for confirming the complex connectivity of the tetrahydrobenzo(b)thiophene core and the attachment of the siloxy group.

Variable Temperature NMR: Could be used to study conformational dynamics or the presence of different conformers in solution, if applicable to this compound.

Specific NMR spectral data (chemical shifts, coupling constants) for this compound were not found in the available search results, but these advanced NMR techniques are routinely applied to complex organic molecules to fully elucidate their structures and conformations.

Mass Spectrometry for this compound Oligomer and Polymer Analysis

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. While this compound is described as a complex organic compound, its potential to form oligomers or polymers would require specific MS techniques for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): These soft ionization techniques are suitable for analyzing larger molecules, including potential oligomers or polymers of this compound, as they typically produce intact molecular ions or pseudo-molecular ions with minimal fragmentation.

Fragmentation Analysis (e.g., MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment selected ions and analyze the resulting fragment ions. This provides detailed structural information and can help in identifying repeating units in oligomers or understanding the fragmentation pathways of the this compound molecule itself. The fragmentation pattern is a unique fingerprint that can be used for identification and confirmation of the structure.

Analysis of mass spectra for this compound would aim to confirm its molecular weight and provide clues about its structural integrity. If oligomerization or polymerization occurs, MS could help determine the degree of polymerization and the nature of the linkages between monomer units by identifying ions corresponding to multiples of the monomer unit mass, potentially with end-groups. No specific MS data for this compound was found in the provided search results.

Diffraction and Scattering Techniques for this compound Solid-State Structures

Diffraction and scattering techniques are essential for understanding the arrangement of this compound molecules in the solid state, including its crystallinity, crystal structure, and microstructure. Crystallinity is a fundamental physicochemical property of this compound that must be characterized.

X-ray Diffraction for this compound Crystallinity and Unit Cell Parameters

X-ray Diffraction (XRD) is a primary technique for determining whether a material is crystalline and, if so, its crystal structure.

Powder X-ray Diffraction (PXRD): PXRD is commonly used to assess the crystallinity of a bulk sample of this compound. A crystalline sample will produce a pattern of sharp peaks at specific 2θ angles, corresponding to constructive interference from diffraction by the crystal lattice planes. The positions and intensities of these peaks are characteristic of the crystal structure. An amorphous sample will yield a broad, diffuse pattern. PXRD can also be used to identify different polymorphic forms if they exist.

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals of this compound can be obtained, SCXRD can provide the most detailed information about its solid-state structure. By analyzing the diffraction pattern produced by a single crystal, the precise arrangement of atoms in the unit cell, the dimensions and angles of the unit cell (unit cell parameters), and the space group symmetry can be determined. This provides a complete 3D structure of the molecule in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as packing forces.

While the crystallinity of this compound is noted as an important property to characterize, specific XRD patterns or unit cell parameters for this compound were not available in the consulted sources.

Neutron Scattering for this compound Microstructure and Dynamics

Neutron scattering is a versatile technique that can provide information about the structure and dynamics of materials, often complementing information obtained from X-ray scattering. Neutrons interact with the nuclei of atoms, making them particularly sensitive to light elements like hydrogen, which are often difficult to locate precisely with X-rays.

Small-Angle Neutron Scattering (SANS): SANS can probe structural features on the nanoscale, such as the size and shape of particles, pores, or domains within a material. If this compound forms self-assembled structures or composites, SANS could provide information about their morphology and size distribution.

Wide-Angle Neutron Scattering (WANS) or Neutron Diffraction: Similar to XRD, neutron diffraction can be used to study the crystal structure of crystalline materials. Its sensitivity to hydrogen can be particularly useful for determining the positions of hydrogen atoms in the crystal lattice, which is often challenging with X-rays.

Inelastic Neutron Scattering (INS): INS can probe the dynamics of molecules, such as molecular vibrations, rotations, and diffusions. For this compound, INS could provide information about the vibrational modes of the molecule in the solid state or the dynamics of specific groups like the tert-butyl or phenyl moieties.

Microscopic Imaging of this compound Morphology and Nanoscale Organization

Microscopic imaging techniques are indispensable for visualizing the physical structure of materials from the micro- to the nanoscale. By employing different types of microscopy, researchers can gain comprehensive information about the size, shape, arrangement, and surface features of this compound materials.

Atomic Force Microscopy (AFM) for this compound Surface Characteristics

Atomic Force Microscopy (AFM), also known as Scanning Force Microscopy (SFM), is a high-resolution scanning probe microscopy technique capable of providing three-dimensional topographical information about a sample surface libretexts.orgpsu.eduwikipedia.orgbruker.com. AFM utilizes a sharp tip attached to a cantilever to scan the sample surface libretexts.orgwikipedia.orgbruker.com. Forces between the tip and the sample surface cause the cantilever to deflect, which is measured by a laser reflecting off the cantilever onto photodiodes libretexts.orgwikipedia.org. This deflection data is used to construct a topographical map of the surface with nanoscale resolution libretexts.orgpsu.edu.

AFM is particularly valuable for characterizing surface roughness, features, and textures mdpi.comfrontiersin.org. It can operate in various modes, including contact mode, tapping mode, and non-contact mode, allowing for the analysis of a wide range of materials, including both electrically conductive and insulating samples wikipedia.orgbruker.com. Beyond topography, AFM can also provide information about local mechanical, electrical, and other material properties at the nanoscale psu.edubruker.com. While AFM is a highly relevant technique for studying the surface characteristics of organic compounds and thin films, specific detailed research findings or data tables on the application of AFM for the morphological characterization of this compound were not found in the consulted literature.

Electron Microscopy (e.g., SEM, TEM) for this compound Supramolecular Assembly

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use a beam of electrons to generate high-resolution images of a sample studymind.co.ukstinstruments.comebsco.comwikipedia.orgthermofisher.comnanoscience.com. Due to the much smaller wavelength of electrons compared to light, electron microscopes offer significantly higher resolution and magnification capabilities than optical microscopes, enabling the visualization of structures at the nanometer scale and even down to individual atoms in some cases studymind.co.ukstinstruments.comthermofisher.comnanoscience.comwikipedia.orgchembam.com.

Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through a very thin specimen studymind.co.ukthermofisher.comnanoscience.comwikipedia.orgchembam.com. The interaction of electrons with the sample's internal structure, density, and composition creates contrast in the resulting image thermofisher.comwikipedia.orgchembam.com. TEM is particularly useful for investigating the internal structure, crystallinity, and supramolecular assembly of materials at very high resolution, allowing visualization of features at the atomic scale thermofisher.comnanoscience.comwikipedia.org. It is a crucial tool in nanoscience for both biological and materials fields nanoscience.comwikipedia.org.

Theoretical and Computational Investigations of 3-bstbtd Chemical Systems

Quantum Chemical Approaches for 3-Bstbtd Electronic Properties

Quantum chemical methods are essential for understanding the electronic structure, stability, and reactivity of chemical compounds. These methods solve or approximate the time-independent or time-dependent Schrödinger equation to obtain information about the electronic states of a molecule.

Density Functional Theory (DFT) for this compound Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules, particularly their ground state properties. DFT approaches aim to determine the electronic structure by focusing on the electron density rather than the many-electron wavefunction, which significantly reduces the computational cost. rsc.org This makes DFT applicable to larger systems compared to some other high-level ab initio methods. DFT can be used to calculate various ground state properties, including molecular geometries, vibrational frequencies, and electronic distributions. rsc.orgaps.org The attainment of a correct description of electronic structure is critical for predicting further electronic-related properties, including intermolecular interactions and formation energies. researchgate.net While DFT is a powerful tool for exploring the electronic structure of organic molecules, specific detailed findings from DFT calculations on the ground state electronic structure of this compound were not identified in the conducted searches.

High-Level Ab Initio Calculations for this compound Energetics and Reactivity

High-level ab initio methods, such as Coupled Cluster or Møller-Plesset perturbation theory, aim to provide highly accurate solutions to the electronic Schrödinger equation without relying on experimental parameters. These methods are generally more computationally expensive than DFT but can offer a more rigorous treatment of electron correlation, leading to more accurate predictions of energetic and reactivity properties. researchgate.net Properties such as reaction pathways, transition states, and reaction energies can be investigated using these methods, providing insights into how a molecule might react. While high-level ab initio calculations are valuable for understanding the energetics and reactivity of complex organic molecules, specific results from such calculations applied to this compound were not found in the available search information.

Time-Dependent DFT (TD-DFT) for this compound Optical and Excited State Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent perturbations, such as light. nih.govdergipark.org.trlanl.gov TD-DFT is commonly employed to calculate electronic excitation energies, oscillator strengths, and thus predict UV-Vis absorption and fluorescence spectra. nih.govdergipark.org.trlanl.gov This method allows for the investigation of the optical properties and the nature of electronic transitions within a molecule. TD-DFT can be combined with molecular dynamics to study ultrafast electronic dynamics. benasque.org Despite its utility in characterizing the optical and excited state characteristics of organic molecules, specific findings from TD-DFT calculations for this compound were not present in the conducted searches.

Molecular Simulation Techniques for this compound Behavior

Molecular simulation techniques provide insights into the dynamic behavior of molecules and their assemblies over time. These methods are crucial for understanding conformational changes, interactions, and macroscopic properties that emerge from molecular-level behavior.

Classical Molecular Dynamics (MD) for this compound Conformational Dynamics and Aggregation

Classical Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time using classical mechanics. nih.govresearchgate.netstanford.edu In MD simulations, atoms are treated as point masses interacting through a defined force field, which describes the potential energy of the system as a function of atomic coordinates. researchgate.netstanford.edu By integrating Newton's laws of motion, the trajectory of each atom is determined, providing information about the system's evolution. stanford.edu Classical MD can be used to study conformational dynamics, flexibility, and how molecules interact with each other, including processes like aggregation. github.io While classical MD is a powerful tool for exploring the dynamic behavior and aggregation of molecules, specific results from classical MD simulations focusing on the conformational dynamics or aggregation of this compound were not identified in the available search information.

Coarse-Grained Molecular Dynamics (CGMD) for this compound Polymer Chain Interactions

Coarse-Grained Molecular Dynamics (CGMD) is a simulation technique that reduces the number of degrees of freedom in a system by grouping several atoms into single "coarse-grained" beads. researchgate.netarxiv.orgcgmartini.nlplos.org This reduction in complexity allows for the simulation of much larger systems and longer timescales compared to atomistic classical MD. CGMD is particularly useful for studying the behavior of large molecules like polymers, including their chain interactions, self-assembly, and large-scale conformational changes. github.ioplos.orglammps.org Force fields in CGMD are parameterized to reproduce properties of the underlying atomistic system or experimental data. researchgate.netarxiv.orgplos.org While CGMD is valuable for investigating the interactions and behavior of polymer chains, specific applications of coarse-grained molecular dynamics to study this compound, potentially in the context of polymer systems if it were incorporated into one, were not found in the conducted searches.

Machine Learning and Data-Driven Strategies in this compound Research

Machine learning (ML) and data-driven approaches have become increasingly integral to chemical research, offering powerful tools for analyzing complex datasets, identifying patterns, and making predictions. wikipedia.org These methods leverage algorithms to learn from existing data, enabling the development of models that can predict properties or suggest new molecular entities. In the context of chemical systems, ML can be applied across various stages of research, from understanding fundamental properties to designing novel compounds.

The development of data-driven approaches is facilitated by the growing accumulation of chemical and biological data, alongside advancements in artificial intelligence technology. wikipedia.org AI algorithms, including deep learning architectures like convolutional neural networks (CNNs), recurrent neural networks (RNNs), and graph neural networks, as well as models like generative adversarial networks (GANs) and variational autoencoders (VAEs), are widely used in molecular learning tasks. wikipedia.org These tasks encompass molecular representation learning, structure prediction, property prediction, and molecular design or generation. wikipedia.org

Predictive Models for this compound Structure-Function Relationships

Predictive models are a cornerstone of data-driven chemical research, aiming to establish relationships between the structural features of a molecule and its resulting function or properties. For a compound like this compound, predictive models could theoretically be developed to correlate specific structural motifs or descriptors with desired chemical or physical properties. These models are built by training ML algorithms on datasets containing structural information and corresponding functional data for a set of related compounds.

The process typically involves representing molecular structures in a format understandable by computers, such as molecular fingerprints, graphs, or descriptors. ML algorithms, such as regression models or neural networks, are then trained to learn the complex mapping between these structural representations and the target properties. Once trained, these models can predict the properties of new, untested this compound analogues based solely on their structure, significantly reducing the need for extensive experimental testing.

While the general methodology for building structure-function predictive models is well-established and applied to various classes of organic molecules, specific research detailing the development or application of such models for this compound was not identified in the available information. The effectiveness and accuracy of these models are highly dependent on the quality and quantity of the training data, as well as the choice of molecular representation and ML algorithm.

Advanced Applications of 3-bstbtd in Future Technologies

3-Bstbtd in Advanced Polymer Science and Materials Engineering

This compound as a Building Block for Self-Healing and Smart Materials

The incorporation of specific molecular structures can impart self-healing or smart functionalities to materials. Self-healing materials possess the ability to repair damage autonomously or in response to an external stimulus, extending their lifespan and reliability. Smart materials, conversely, exhibit properties that can be significantly altered in a controlled manner by external stimuli such as stress, temperature, moisture, light, or electric or magnetic fields.

Given the complex structure of this compound, it is conceivable that its integration into material matrices could contribute to such advanced properties. For instance, certain functional groups within the molecule might participate in dynamic chemical bonds or reversible interactions that are crucial for self-healing mechanisms. Similarly, the electronic or structural characteristics conferred by the tetrahydrobenzo(b)thiophene core or the siloxy group could potentially be leveraged for responsiveness to external stimuli, leading to smart material behavior. However, specific research demonstrating these applications for this compound was not found.

Polymeric Composites and Blends Featuring this compound for Enhanced Functionality

Polymeric composites and blends are engineered materials that combine the properties of polymers with other components to achieve enhanced performance characteristics. The inclusion of small molecules or specialized building blocks can significantly influence the mechanical, thermal, electrical, optical, and chemical properties of the resulting materials.

The integration of this compound into polymeric matrices, either as a composite filler or as a component in a polymer blend, could potentially lead to materials with tailored functionalities. The specific interactions between this compound and the polymer chains, such as covalent bonding, hydrogen bonding, or pi-pi interactions, would dictate the resulting material properties. For example, its rigid core structure might enhance mechanical strength or thermal stability, while other functionalities could influence properties like processability, adhesion, or conductivity. Despite this potential, specific studies detailing the preparation and characterization of polymeric composites or blends incorporating this compound and demonstrating enhanced functionality were not identified in the available information.

Exploratory Applications of this compound in Emerging Fields

Emerging fields in materials science and chemistry are constantly seeking novel compounds with unique properties for innovative applications. These fields often include areas such as organic electronics, sensors, energy storage, and advanced coatings.

The distinct chemical structure and potential reactivity of this compound suggest it might hold promise for exploratory applications in such areas. For instance, the electron-rich or electron-deficient nature of certain parts of the molecule could be relevant for organic electronic devices. Its potential for chemical modification might allow for functionalization to target specific sensing applications. Furthermore, its stability and interaction with other materials could be explored for energy storage solutions or the development of high-performance coatings. Nevertheless, specific research or reported exploratory applications of this compound in these or other emerging fields were not found within the scope of this search.

Q & A

Basic Research Questions

Q. What fundamental physicochemical properties of 3-Bstbtd must be characterized in initial studies, and what methodologies ensure reproducibility?

- Methodological Answer : Initial characterization should prioritize solubility, thermal stability, crystallinity, and spectroscopic fingerprints (e.g., NMR, FTIR). For reproducibility, follow standardized protocols:

- Solubility : Test in polar/nonpolar solvents using gradient conditions (25–80°C) and document solvent purity .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) with triplicate runs to assess decomposition thresholds .

- Spectroscopy : Compare NMR/FTIR data with computational simulations (DFT) to validate structural assignments .

- Example Data Table :

| Property | Method | Conditions | Key Result |

|---|---|---|---|

| Solubility in DMSO | Gravimetric analysis | 25°C, 24 hrs | 12.5 mg/mL ± 0.3 |

| TGA Decomposition | TGA-DSC | N₂, 10°C/min | Onset at 215°C |

Q. How should researchers design experiments to determine the stability of this compound under varying environmental conditions?

- Methodological Answer : Use a factorial design to test variables (pH, temperature, light exposure):

- Controls : Include inert atmosphere (N₂/Ar) and dark controls to isolate degradation pathways .

- Replication : Perform triplicate trials for each condition and apply ANOVA to identify significant degradation factors .

- Advanced Monitoring : Employ HPLC-MS to track degradation byproducts and quantify half-life .

Advanced Research Questions

Q. How can contradictory data regarding the catalytic activity of this compound be systematically analyzed and resolved?

- Methodological Answer : Address contradictions through:

- Reproducibility Audits : Replicate experiments using identical substrates and reaction conditions, ensuring reagent purity (>99%) is verified .

- Cross-Validation : Compare results with alternative techniques (e.g., kinetic isotope effects vs. computational mechanistic studies) .

- Meta-Analysis : Aggregate data from independent studies to identify outliers or systemic biases (e.g., solvent impurities, oxygen sensitivity) .

Q. What advanced spectroscopic techniques are recommended for elucidating reactive intermediates of this compound in complex reaction mechanisms?

- Methodological Answer :

- Time-Resolved Spectroscopy : Use stopped-flow UV-Vis or cryo-Trapping with EPR to capture short-lived intermediates .

- In Situ Monitoring : Pair Raman spectroscopy with DFT calculations to assign transient species during catalysis .

- Data Integration : Create a knowledge base (KB) of spectral fingerprints and reaction pathways for cross-study comparisons .

Q. How should researchers structure multidisciplinary studies to explore this compound’s applications in novel material synthesis?

- Methodological Answer :

- Collaborative Frameworks : Combine synthetic chemistry, computational modeling, and materials science teams to iteratively refine hypotheses .

- Iterative Design : Use high-throughput screening (HTS) to test this compound in diverse matrices (e.g., polymers, metal-organic frameworks) and validate with XRD/TEM .

- Ethical Reporting : Disclose all synthetic protocols and characterization data in supplementary materials to enable replication .

Methodological Guidelines for Data Reporting

Q. What standards ensure rigorous reporting of this compound’s synthetic and analytical data?

- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Details : Document catalyst loading, solvent grades, and purification steps (e.g., column chromatography gradients) .

- Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files (CIF) for peer validation .

- Conflict Resolution : Use platforms like Zenodo to archive datasets and address reproducibility disputes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.